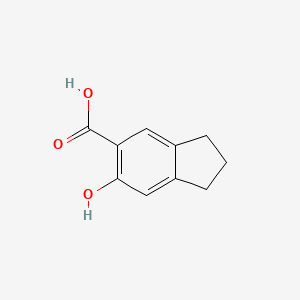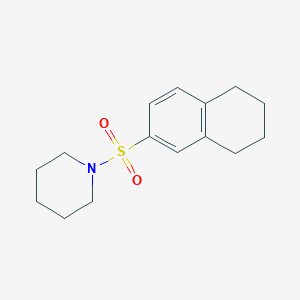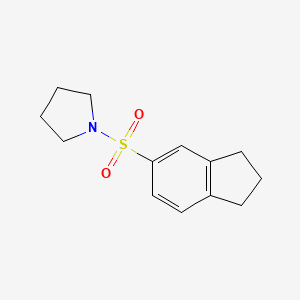![molecular formula C13H20N2O3S B7647208 2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)
2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide, also known as DMSA, is a chemical compound that has been widely used in scientific research due to its unique properties. DMSA is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail to understand its biochemical and physiological effects.
作用机制
The mechanism of action of 2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of some metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins. These properties make this compound a potential target for the development of new drugs for the treatment of cancer and other diseases.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and analgesic effects, and to reduce oxidative stress in the body. These properties make this compound a potential candidate for the development of new drugs for the treatment of cancer, inflammation, and oxidative stress-related diseases.
实验室实验的优点和局限性
2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, this compound has some limitations in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the use of 2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide in scientific research. One area of research is the development of new drugs that target carbonic anhydrase and metalloproteinases. Another area of research is the development of new methods for the synthesis and purification of this compound. Finally, research is needed to understand the full mechanism of action of this compound and its potential for the treatment of various diseases.
In conclusion, this compound is a unique compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
合成方法
2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide can be synthesized through various methods, including the reaction of 3,4-dimethylbenzenesulfonyl chloride with N,N-dimethylacetamide in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified through column chromatography to obtain pure this compound. Other methods include the reaction of 3,4-dimethylbenzenesulfonamide with N,N-dimethylacetylamine in the presence of a base, or the reaction of 3,4-dimethylbenzenesulfonyl azide with N,N-dimethylacetamide.
科学研究应用
2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic chemistry, as a ligand in coordination chemistry, and as a building block in the synthesis of various compounds. This compound has also been used in medicinal chemistry to develop new drugs for the treatment of various diseases. Its unique structure and properties make it an ideal candidate for drug design and discovery.
属性
IUPAC Name |
2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-10-6-7-12(8-11(10)2)19(17,18)15(5)9-13(16)14(3)4/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQKLJVGVYIVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![5-[[methyl-(1-methylpyrazol-4-yl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647237.png)